molecular formula C15H16F3N3O B3748400 N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B3748400
M. Wt: 311.30 g/mol
InChI Key: CEOMSOZWQLWKCX-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide” is an organic compound that contains a benzimidazole group, a trifluoromethyl group, and a cyclopentyl group . The benzimidazole group is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules, such as NAD+ and vitamin B12 . The trifluoromethyl group is a functional group in organofluorines that has a carbon atom linked to three fluorine atoms . The cyclopentyl group is a cycloalkane with a molecular formula of C5H10 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a trifluoromethyl group (-CF3), and a cyclopentyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzimidazole group might undergo reactions typical for aromatic heterocycles, while the trifluoromethyl group could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, properties, and potential biological activity . Given the known activities of many benzimidazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-cyclopentyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c16-15(17,18)14-20-11-7-3-4-8-12(11)21(14)9-13(22)19-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOMSOZWQLWKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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